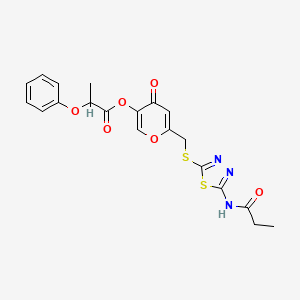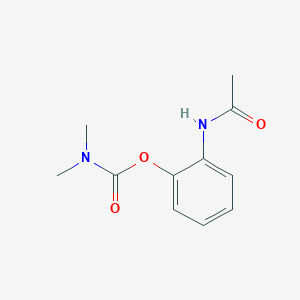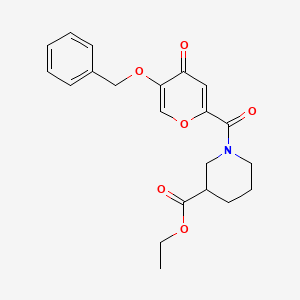
2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzenesulfonamide is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzenesulfonamide involves the reaction of 2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride with 2-thienylmethanamine.
Starting Materials
2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride, 2-thienylmethanamine
Reaction
To a solution of 2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride in dry dichloromethane, add 2-thienylmethanamine dropwise with stirring., Maintain the reaction mixture at room temperature for 24 hours., After completion of the reaction, filter the precipitated solid and wash with cold dichloromethane., Dry the product under vacuum to obtain 2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzenesulfonamide.
Mechanism Of Action
The mechanism of action of 2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzenesulfonamide is not fully understood. However, it has been reported that this compound inhibits the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells. Carbonic anhydrase IX plays a crucial role in the growth and survival of cancer cells, and its inhibition can lead to the death of cancer cells.
Biochemical And Physiological Effects
2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzenesulfonamide has been reported to exhibit various biochemical and physiological effects. Several studies have reported that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis. Additionally, this compound has been reported to exhibit anti-inflammatory and anti-oxidant activities.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzenesulfonamide in lab experiments is its high potency against cancer cells. This compound exhibits significant activity against various cancer cell lines at low concentrations. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the research on 2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzenesulfonamide. One of the most promising directions is the development of new drugs based on this compound for the treatment of different types of cancer. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields, such as anti-inflammatory and anti-oxidant therapies.
Conclusion:
In conclusion, 2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzenesulfonamide is a compound that has potential applications in various fields, particularly in the development of new drugs for the treatment of cancer. This compound exhibits significant activity against various cancer cell lines and has been reported to exhibit anti-inflammatory and anti-oxidant activities. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Scientific Research Applications
2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the development of new drugs for the treatment of different diseases. Several studies have reported that this compound exhibits significant activity against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
3-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5O2S/c22-16-6-1-2-7-17(16)25-19(29)12-31-21-27-26-18-9-8-13(11-28(18)21)20(30)24-15-5-3-4-14(23)10-15/h1-11H,12H2,(H,24,30)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCVYVQRVGLWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2947191.png)

![N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide](/img/structure/B2947195.png)
![5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2947197.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2947199.png)
![3-(2-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947200.png)
![5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2947202.png)
![2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2947205.png)


![4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2947209.png)
![3-amino-N-(2-methoxyphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2947210.png)
![Tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2947213.png)
